An In-depth Technical Guide to the Chemical Properties and Stability of 4-(2-Chloropropyl)morpholine
An In-depth Technical Guide to the Chemical Properties and Stability of 4-(2-Chloropropyl)morpholine
This guide offers a detailed examination of the chemical properties, stability, and reactivity of 4-(2-Chloropropyl)morpholine, a key intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to support its effective and safe application in complex synthetic pathways.
Introduction: A Versatile Synthetic Building Block
4-(2-Chloropropyl)morpholine is a substituted morpholine derivative that serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[] The morpholine ring is a "privileged scaffold" in medicinal chemistry, often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[2] The compound's utility stems from the reactive chloropropyl group attached to the morpholine nitrogen. This feature allows for facile nucleophilic substitution reactions, enabling the covalent linkage of the morpholino moiety to a larger molecular framework.[3] Understanding the nuanced chemical behavior and stability profile of this intermediate is paramount for optimizing reaction conditions, ensuring the purity of final products, and maintaining safety in the laboratory and during scale-up.[4]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of 4-(2-Chloropropyl)morpholine and its commonly used hydrochloride salt is essential for its proper handling, storage, and application in synthesis. The data presented below has been aggregated from various chemical databases and supplier information.
Table 1: Physicochemical Properties of 4-(2-Chloropropyl)morpholine and its Hydrochloride Salt
| Property | 4-(2-Chloropropyl)morpholine | 4-(2-Chloropropyl)morpholine HCl | Source(s) |
| Molecular Formula | C₇H₁₄ClNO | C₇H₁₅Cl₂NO | [5],[6] |
| Molecular Weight | 163.64 g/mol | 200.11 g/mol | [7],[6] |
| Appearance | Not widely reported (Expected to be a liquid) | White to off-white crystalline powder | ,[7] |
| Melting Point | Not Available | 176-178 °C | |
| Boiling Point | Not Available | Not Available | |
| Solubility | Soluble in water and most organic solvents (predicted) | Soluble in water | [7] |
| Storage Temperature | Not specified, cool and dry recommended | 2-8°C, Sealed in dry conditions | [6] |
Stability Profile and Degradation Pathways
The stability of 4-(2-Chloropropyl)morpholine is a critical factor influencing its storage, handling, and reaction efficiency. As an alkyl halide, it is susceptible to several degradation pathways.
Hydrolytic Stability
The primary degradation pathway for 4-(2-Chloropropyl)morpholine is hydrolysis. The carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic attack by water. This reaction, proceeding through an SN1 or SN2 mechanism, results in the substitution of the chlorine atom with a hydroxyl group, yielding 4-(2-hydroxypropyl)morpholine and hydrochloric acid. The rate of hydrolysis is expected to be significantly influenced by pH and temperature, with accelerated degradation under basic or elevated temperature conditions.
Thermal and Photostability
While specific data is limited, alkyl halides can be sensitive to heat and light. Thermal stress can accelerate hydrolysis and potentially lead to elimination reactions. It is advisable to store the compound protected from light and at controlled temperatures to minimize degradation.
Potential Biological Degradation
In environmental contexts, the morpholine ring itself can be subject to microbial degradation. Studies on morpholine have shown that certain bacteria, such as Mycobacterium species, can cleave the C-N bond of the ring, initiating a cascade that ultimately breaks down the molecule.[8][9][10][11][12] While this is more relevant to environmental fate than synthetic applications, it highlights the inherent biodegradability of the core morpholine structure.
Recommended Storage and Handling
To ensure the integrity of 4-(2-Chloropropyl)morpholine, the following storage and handling procedures are recommended:
-
Storage: The hydrochloride salt should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, ideally between 2-8°C.[6]
-
Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[13] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[13] Due to its chemical nature, it should be considered corrosive and harmful if swallowed or in contact with skin.[14][15]
Reactivity and Synthetic Applications
The synthetic utility of 4-(2-Chloropropyl)morpholine is centered on the reactivity of the C-Cl bond.
-
Nucleophilic Substitution: The chlorine atom serves as a good leaving group, making the compound an excellent electrophile for reactions with a wide range of nucleophiles. This is the cornerstone of its application in building more complex molecules. Amines, alcohols, thiols, and carbanions can readily displace the chloride to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
-
Incompatibilities: The compound should be considered incompatible with strong oxidizing agents and strong bases.[15] Strong bases can promote E2 elimination reactions, leading to the formation of an unsaturated propene derivative, which is an undesired side product in most synthetic schemes.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[16][17][18] This protocol outlines a systematic approach to assess the stability of 4-(2-Chloropropyl)morpholine under various stress conditions.
Objective
To identify the primary degradation products of 4-(2-Chloropropyl)morpholine under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress conditions.
Materials
-
4-(2-Chloropropyl)morpholine hydrochloride
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with a C18 column and UV-Vis or Mass Spectrometry (MS) detector
Methodology
-
Stock Solution Preparation: Prepare a stock solution of 4-(2-Chloropropyl)morpholine HCl in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in methanol to the stock concentration before analysis.
-
-
Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
HPLC Analysis:
-
Mobile Phase: A gradient of water and acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or by MS.
-
Analysis: Analyze the stressed samples alongside an unstressed control sample. Compare the chromatograms to identify new peaks, which represent potential degradation products.
-
Visualizations
Degradation and Synthetic Pathways
The following diagrams illustrate the key chemical transformations involving 4-(2-Chloropropyl)morpholine.
Caption: Key reactions of 4-(2-Chloropropyl)morpholine.
Experimental Workflow
The workflow for a forced degradation study is a systematic process to ensure reliable stability data.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. PubChemLite - 4-(2-chloropropyl)morpholine hydrochloride (C7H14ClNO) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. 4-(2-Chloropropyl)morpholine hydrochloride | C7H15Cl2NO | CID 71758071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. onyxipca.com [onyxipca.com]
- 17. biomedres.us [biomedres.us]
- 18. ijarsct.co.in [ijarsct.co.in]
